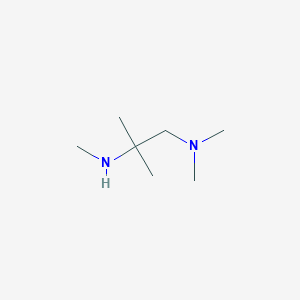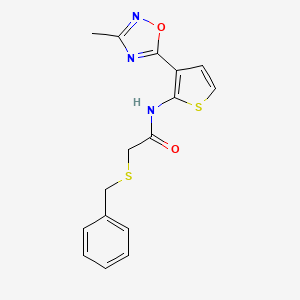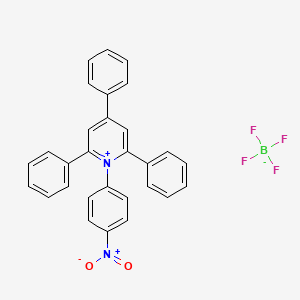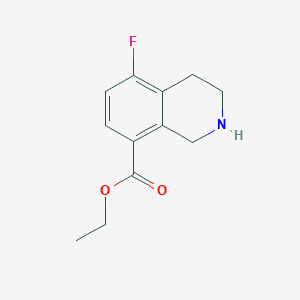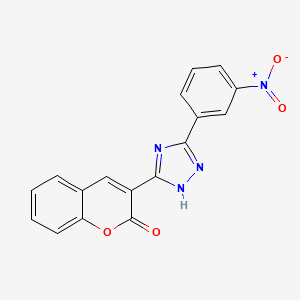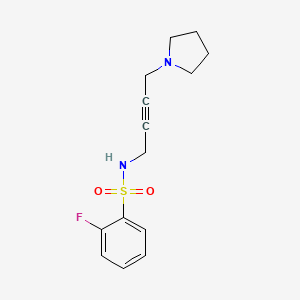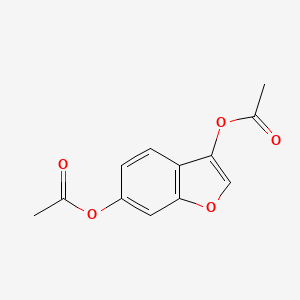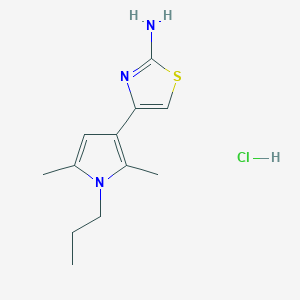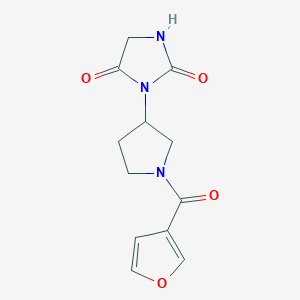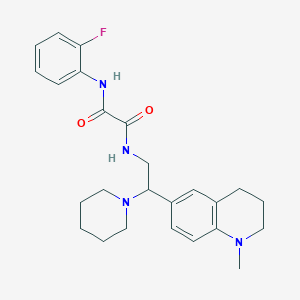![molecular formula C27H30N2O6 B2746873 7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid CAS No. 2172229-46-6](/img/structure/B2746873.png)
7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid is a useful research compound. Its molecular formula is C27H30N2O6 and its molecular weight is 478.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Synthesis
The molecule serves as a building block in peptide synthesis, contributing to the development of novel dipeptide synthons. For instance, its derivatives have been utilized for synthesizing peptides through reactions with carboxylic acids and thioacids, demonstrating its versatility as a dipeptide building block. This approach has facilitated the synthesis of complex peptides, such as the C-terminal nonapeptide analogue of the antibiotic Trichovirin I 1B, highlighting its potential in synthesizing bioactive compounds (Suter et al., 2000).
Synthesis of Polyketides
The molecule has been employed in the synthesis of syn-stereodiad building blocks for polyketides, demonstrating its utility in organic synthesis. The development of efficient procedures for its transformation has led to the synthesis of compounds with antitumor activity, such as arenamides A and C. These findings indicate its role in the synthesis of natural compounds with significant biological activities (Shklyaruck, 2015).
Supramolecular Aggregation
Studies on derivatives of the molecule have shed light on supramolecular aggregation phenomena. The crystal structures of related compounds have been analyzed to understand the impact of the conformation of substituent groups on the dimensionality of supramolecular structures. This research contributes to the field of crystallography and supramolecular chemistry, offering insights into the design of molecular assemblies (Foces-Foces et al., 2005).
Electrophilic Amination
The molecule's framework has been explored in the context of electrophilic amination of C-H-acidic compounds. This research highlights its potential in introducing amino groups into various substrates, leading to the synthesis of geminal diamino acid derivatives and other nitrogen-containing compounds. Such reactions are pivotal in the development of novel organic synthesis methodologies (Andreae et al., 1992).
Spiro Compound Synthesis and Characterization
Investigations into the synthesis and characterization of spiro compounds derived from the molecule have contributed to the understanding of their chemical properties and reactivity. This includes the first isolation and characterization of gem-enedithiol derivatives, expanding the chemical repertoire available for synthetic chemists. Such research is crucial for developing new materials and chemical entities with unique properties (Vicente et al., 2004).
Propriétés
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[3.4]octane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-26(2,3)35-25(33)29-15-27(16-29)14-28(12-22(27)23(30)31)24(32)34-13-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWXWUXEBGFKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
